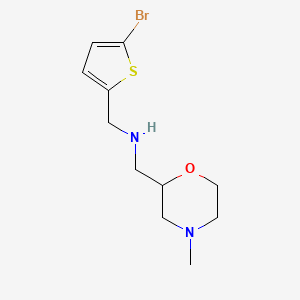
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is a synthetic organic compound that features a brominated thiophene ring and a morpholine derivative. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine typically involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Morpholine Derivative: 4-Methylmorpholine is synthesized through the reaction of morpholine with a methylating agent such as methyl iodide.
Coupling Reaction: The brominated thiophene is then coupled with the morpholine derivative using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the thiophene ring can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene or hydrogenated thiophene.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
- 1-(5-Fluorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
Uniqueness
The presence of the bromine atom in 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C11H17BrN2OS |
|---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C11H17BrN2OS/c1-14-4-5-15-9(8-14)6-13-7-10-2-3-11(12)16-10/h2-3,9,13H,4-8H2,1H3 |
InChI Key |
NNDFIDAETAONOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


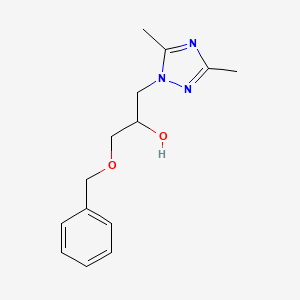
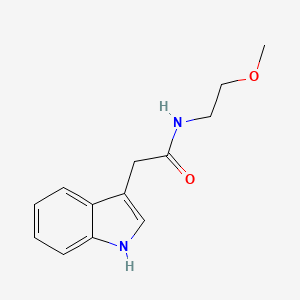
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
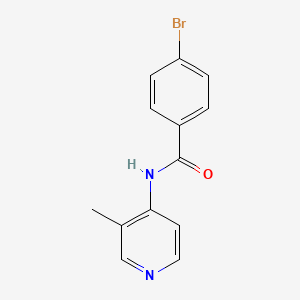
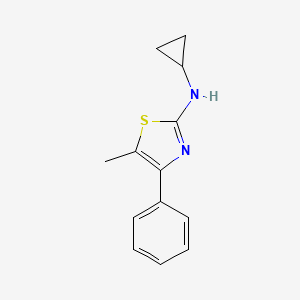
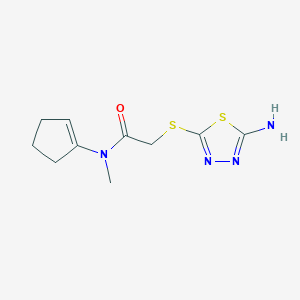
![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
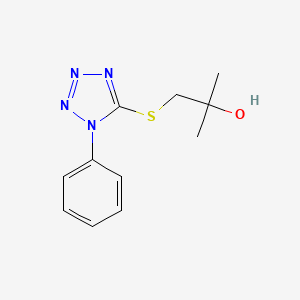
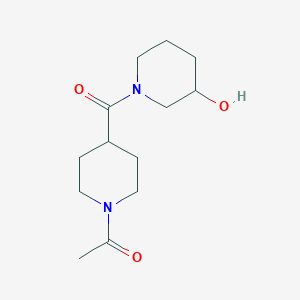
![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
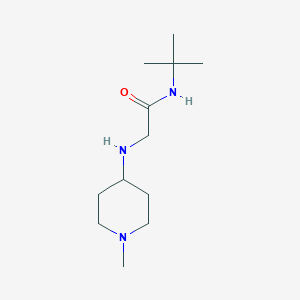
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)

